
PF-CBP1 hydrochloride
Overview
Description
PF-CBP1 hydrochloride is a highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and its paralog p300, both critical transcriptional coactivators with histone acetyltransferase (HAT) activity . These proteins regulate gene expression by acetylating histones and recruiting transcriptional machinery. This compound (CAS: 2070014-93-4) has a molecular formula of C₂₉H₃₇ClN₄O₃ and a molecular weight of 525.08 . It demonstrates potent activity in modulating inflammatory pathways in macrophages and downregulates RGS4 mRNA in neurons, a target linked to Parkinson’s disease .
Preparation Methods
The synthesis of PF-CBP1 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for this compound are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
PF-CBP1 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with bromodomains. The compound exhibits high selectivity for the bromodomain of CREB binding protein over other bromodomains such as BRD4 . Common reagents and conditions used in these reactions include DMSO as a solvent and specific concentrations of the compound to achieve desired inhibitory effects .
The major products formed from these reactions are typically the inhibited forms of the target bromodomains, leading to reduced expression of inflammatory cytokines and other related proteins .
Scientific Research Applications
Scientific Research Applications
A. Inflammation Studies
- PF-CBP1 hydrochloride has been shown to reduce the expression of key inflammatory cytokines, including IL-1β, IL-6, and IFN-β, in response to lipopolysaccharide (LPS) stimulation in macrophages . This property makes it a valuable tool for investigating anti-inflammatory therapies.
B. Neurological Research
- The compound is being explored for its potential in treating neurodegenerative diseases. Its ability to downregulate RGS4 expression in cortical neurons suggests a role in modulating pathways associated with Parkinson's disease and epilepsy .
C. Cancer Research
- Given its selective inhibition of CREBBP and p300, this compound is also being investigated for its potential applications in cancer research, particularly in understanding how transcriptional regulation by these bromodomains can influence tumorigenesis and cancer progression .
Comparative Analysis with Other Bromodomain Inhibitors
Compound Name | Target Bromodomain | IC50 Values | Selectivity | Notes |
---|---|---|---|---|
PF-CBP1 | CREBBP/p300 | 125 nM (CREBBP), 363 nM (p300) | High (>100-fold over BRD4) | Selective for CREB-binding protein; effective in reducing inflammatory cytokines |
JQ1 | BET bromodomains | Moderate | Moderate | Inhibits BRD4 but less selective for CREB-binding protein |
I-BET762 | BET bromodomains | Broad | Broad | Exhibits activity across multiple bromodomains |
PFI-1 | BRD4 | Limited | Limited | Selective for BRD4 with minimal activity against CREB-binding protein |
This compound stands out due to its focused action on CREBBP and p300, making it particularly relevant for studies related to inflammation and neurodegeneration .
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : Research has demonstrated that PF-CBP1 significantly reduces LPS-induced cytokine expression without cytotoxic effects on primary macrophages at concentrations up to 30 µM. This indicates its safety profile for potential therapeutic applications .
- Neuronal Studies : In primary cortical neurons, treatment with PF-CBP1 resulted in downregulation of RGS4 mRNA levels at higher concentrations (10-fold IC50) after 24 hours, suggesting a targeted effect on neuroinflammatory pathways .
Mechanism of Action
PF-CBP1 hydrochloride exerts its effects by selectively inhibiting the bromodomain of CREB binding protein (CBP BRD). This inhibition prevents the binding of CBP to acetylated lysine residues on histones, thereby modulating gene expression . The compound also inhibits EP300 bromodomains, further influencing gene regulation .
The molecular targets of this compound include CREBBP and EP300 bromodomains, with downstream effects on the expression of inflammatory cytokines and other related proteins . The pathways involved in its mechanism of action are primarily related to epigenetic regulation and inflammation .
Comparison with Similar Compounds
PF-CBP1 hydrochloride belongs to a class of bromodomain inhibitors targeting CBP/p300. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Features of this compound and Comparable Inhibitors
Key Insights
Potency and Selectivity :
- This compound shows moderate potency (IC50: 125–363 nM) but high selectivity for CBP/p300 over other bromodomains like BRD4. However, selectivity drops to 10-fold in certain assays, necessitating cautious dosing to avoid off-target effects .
- GNE-781 and SGC-CBP30 exhibit higher potency (IC50 <10 nM and 21–32 nM, respectively) but lack comprehensive selectivity data in the provided evidence .
Cellular and Therapeutic Applications: PF-CBP1 is effective at ≥1 µM in downregulating inflammatory genes (e.g., IL6, TNF) in macrophages and RGS4 in neurons, highlighting its utility in neuroinflammation and Parkinson’s research .
Structural and Functional Differences :
- I-CBP112 inhibits CBP/p300 by blocking acetyl-lysine interactions, a distinct mechanism compared to PF-CBP1’s bromodomain targeting .
- Procyanidin B3 , a natural product, broadly inhibits HATs like PCAF but lacks specificity, limiting its research utility .
Research Implications and Limitations
- This compound : While it is a valuable tool for studying CBP/p300 bromodomains, its weaker cellular potency and BRD4 cross-reactivity at high doses require careful experimental design .
- Emerging Alternatives : Compounds like GNE-781 and SGC-CBP30 show promise in translational research but need further characterization.
Biological Activity
PF-CBP1 hydrochloride is a selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are critical in transcriptional regulation through their interaction with acetylated lysine residues on histones and non-histone proteins. Understanding the biological activity of PF-CBP1 is essential for its potential therapeutic applications, particularly in inflammatory diseases and cancer.
PF-CBP1 functions primarily by inhibiting the bromodomain interactions of CBP and p300, which are implicated in various cellular processes, including gene expression and inflammatory responses. The compound has shown a strong selectivity profile, being 139-fold selective over BRD4 in biochemical assays and demonstrating significant inhibition of EP300 at low concentrations .
Cytotoxicity and Gene Expression Modulation
In vitro studies have demonstrated that PF-CBP1 exhibits low cytotoxicity in primary macrophages even at high concentrations (up to 30 mM). Notably, it does not induce cell death in these models, making it a promising candidate for therapeutic use . Additionally, PF-CBP1 has been shown to modulate key inflammatory genes:
- IL-6 and IFN-β Expression : At a concentration of 10 µM, PF-CBP1 significantly reduced LPS-induced IL-6 and IFN-β expression levels. A decrease in IL-1β expression was also observed at a concentration of 3 µM .
- RGS4 Expression in Neurons : PF-CBP1 downregulates RGS4 mRNA levels in rat primary cortical neurons, which is relevant to neurodegenerative diseases such as Parkinson's disease .
In Vivo Studies
Currently, there are no reported in vivo studies involving this compound. The compound remains in preclinical development stages, indicating that further research is necessary to evaluate its efficacy and safety in animal models .
Data Summary
The following table summarizes the biological activity and selectivity profile of this compound:
Parameter | Value |
---|---|
Molecular Weight | 525.08 g/mol |
IC50 for CREBBP Bromodomain | 125 nM |
IC50 for p300 Bromodomain | 363 nM |
Selectivity over BRD4 | 139-fold |
Cytotoxicity in Macrophages | Non-cytotoxic at ≤30 mM |
Modulation of IL-6 | Decreased at 10 µM |
Modulation of RGS4 | Decreased at 10-fold IC50 |
Case Studies and Research Findings
Research indicates that PF-CBP1 can effectively modulate inflammatory pathways without causing significant cytotoxic effects. This characteristic is particularly valuable for developing treatments targeting chronic inflammatory conditions or malignancies where CBP/p300 activity is dysregulated.
Example Case Study
In a controlled study using primary macrophages stimulated with LPS, PF-CBP1 demonstrated a clear dose-dependent reduction in pro-inflammatory cytokine production. This finding supports the hypothesis that bromodomain inhibitors can serve as effective anti-inflammatory agents by targeting specific transcriptional regulators involved in inflammation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of PF-CBP1 hydrochloride in inhibiting CBP/p300 bromodomains?
this compound selectively targets the bromodomains of CREB-binding protein (CBP) and p300, disrupting their interaction with acetylated lysine residues on histones or transcription factors. This inhibition prevents chromatin remodeling and transcriptional activation of genes regulated by these epigenetic readers. Key studies utilized biophysical assays (e.g., AlphaScreen, isothermal titration calorimetry [ITC]) to demonstrate its binding affinity (IC₅₀ values in the nanomolar range) and selectivity over BET bromodomains (12–140-fold selectivity) . Structural analyses suggest that PF-CBP1 occupies the acetyl-lysine binding pocket via hydrophobic and hydrogen-bonding interactions, as inferred from co-crystallization studies with related inhibitors like SGC-CBP30 .
Q. How is this compound validated for specificity in epigenetic studies?
Methodological validation involves:
- Orthogonal assays : Combining biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., macrophage or neuronal lines) to confirm target engagement and downstream effects (e.g., suppression of inflammatory genes like RGS4).
- CRISPR/Cas9 validation : Genetic knockout of CBP/p300 to verify phenotypic consistency with pharmacological inhibition .
- Off-target screening : Profiling against other bromodomains (e.g., BRD4) to exclude cross-reactivity .
Table 1 : Selectivity Profile of this compound
Bromodomain Target | IC₅₀ (nM) | Selectivity vs. BET Bromodomains |
---|---|---|
CBP/p300 | 21–45 | 12–140-fold |
BRD4 | >10,000 | No activity |
Source: Derived from rational design studies |
Q. What are the recommended storage and handling protocols for this compound?
this compound should be stored at -20°C in lyophilized form, protected from light and moisture. Reconstituted solutions (e.g., in DMSO) are stable for up to one month at -20°C. Purity (>98%) and stability should be verified via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PF-CBP1’s efficacy in different cellular models?
Discrepancies may arise due to:
- Cell-type-specific epigenetic states : Variability in CBP/p300 expression or acetylation levels (e.g., cancer vs. primary cells).
- Concentration gradients : Suboptimal dosing (e.g., incomplete target saturation at lower concentrations).
- Compensatory mechanisms : Redundancy with other acetyltransferases (e.g., EP300 in CBP-deficient models).
Methodological Recommendations :
- Perform dose-response curves (0.1–10 µM) with parallel quantification of target engagement (e.g., CETSA or cellular thermal shift assays).
- Combine RNA-seq and ChIP-seq to map transcriptional changes and chromatin occupancy of CBP/p300 .
Q. What experimental strategies optimize this compound for in vivo studies?
Challenges include poor bioavailability and metabolic instability. Solutions include:
- Formulation optimization : Use of solubility-enhancing excipients (e.g., cyclodextrins) or lipid-based nanoparticles .
- Pharmacokinetic (PK) profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS.
- Toxicology screens : Assess off-target effects in liver and kidney function panels .
Q. How does this compound compare to other CBP/p300 inhibitors (e.g., SGC-CBP30, I-CBP112) in preclinical models?
Table 2 : Comparative Analysis of CBP/p300 Inhibitors
Key Takeaways :
- PF-CBP1 offers superior selectivity but may require higher doses in certain models.
- Combinatorial studies (e.g., with BET inhibitors) may enhance efficacy in resistant cancers .
Q. Methodological Guidance for Reproducibility
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with translational potential .
- Data Reporting : Include raw datasets (e.g., dose-response curves, purity certificates) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Conflict Resolution : Use open-access platforms (e.g., Zenodo) to share protocols and enable independent validation .
Properties
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZCHHWLMTUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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